2,5-Diethoxyterephthalaldehyde

Description

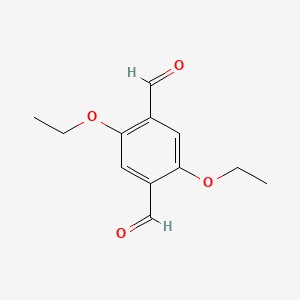

2,5-Diethoxyterephthalaldehyde (DETA), with the chemical formula C₁₂H₁₄O₄ and molecular weight 222.24 g/mol (CAS: 56766-03-1), is a dialkoxy-substituted derivative of terephthalaldehyde. Structurally, it features two ethoxy (-OCH₂CH₃) groups at the 2- and 5-positions of the benzene ring, flanked by two aldehyde (-CHO) groups at the 1- and 4-positions (Fig. 1) . This compound is a critical monomer in synthesizing covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and optoelectronics .

DETA exhibits solubility in polar organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), making it suitable for solution-based COF synthesis . Its moderate steric bulk from ethoxy substituents allows it to influence the topology of COFs without completely obstructing pore formation .

Properties

IUPAC Name |

2,5-diethoxyterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCDZJHDWYGVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C=O)OCC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethoxyterephthalaldehyde can be synthesized through the dialkylation of terephthalaldehyde. The process involves the reaction of terephthalaldehyde with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where terephthalaldehyde and ethyl alcohol are mixed with an acid catalyst. The mixture is heated under controlled conditions to achieve the desired product yield. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethoxyterephthalaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-diethoxyterephthalic acid.

Reduction: Reduction reactions can convert it into 2,5-diethoxybenzyl alcohol.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 2,5-Diethoxyterephthalic acid.

Reduction: 2,5-Diethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

DETA serves as a versatile building block in organic synthesis. Its structure allows for:

- Formation of Schiff bases through reaction with amines, which are essential intermediates in pharmaceuticals.

- Synthesis of polymeric materials , enhancing the properties of plastics and resins.

Material Science

In material science, DETA is utilized for:

- Organic Light Emitting Diodes (OLEDs): DETA derivatives contribute to the development of efficient light-emitting materials due to their electronic properties.

- Organic Photovoltaics (OPVs): The compound's ability to form thin films makes it suitable for solar cell applications.

Biological Applications

Research indicates potential biological applications of DETA:

- Drug Delivery Systems: DETA can be modified to create carriers that enhance the solubility and bioavailability of drugs.

- Antimicrobial Agents: Studies suggest that derivatives of DETA exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of antimicrobial compounds using DETA as a precursor. The modified derivatives showed significant activity against various bacterial strains, indicating the potential for developing new antibiotics from this compound.

Case Study 2: Development of OLED Materials

Research conducted on DETA-based OLEDs demonstrated improved efficiency and stability compared to traditional materials. The findings suggest that DETA's unique structure enhances charge transport properties, making it a valuable component in next-generation display technologies.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals | Versatile reactivity |

| Material Science | OLEDs and OPVs | Enhanced electronic properties |

| Biological Applications | Drug delivery systems | Improved solubility |

| Antimicrobial agents | Potential new antibiotics |

Mechanism of Action

The mechanism of action of 2,5-diethoxyterephthalaldehyde in the formation of COFs involves the condensation reaction between the aldehyde groups and amine groups of other monomers. This reaction forms imine bonds, resulting in a stable and porous framework. The ethoxy groups influence the pore size and distribution within the COF, thereby affecting its properties and applications .

Comparison with Similar Compounds

Table 1: Physicochemical Properties and Functional Impacts

*Inferred from steric and solubility trends; specific studies pending.

Key Findings from Research

Steric Effects on COF Topology: DETA (ethoxy): Forms dual-pore COFs when reacted with trisamine monomers like ETTA. The ethoxy groups introduce moderate steric hindrance, allowing partial accommodation within triangular pores . DBTA (butoxy): Larger butoxy substituents cause excessive congestion, collapsing dual-pore structures into single-pore frameworks . Dodecyloxy/Branched Analogues: Long or branched chains severely obstruct pore formation, leading to amorphous or non-porous materials .

Solubility and Synthetic Viability :

- Short-chain substituents (methoxy, ethoxy) enhance solubility in polar solvents, facilitating COF crystallization .

- Long-chain (dodecyloxy) or branched substituents reduce solubility, complicating synthesis and limiting crystallinity .

Thermodynamic vs. Kinetic Control: Smaller substituents (methoxy, ethoxy) favor thermodynamically stable, crystalline COFs. Bulky substituents shift synthesis toward kinetically trapped, disordered phases due to slower monomer diffusion .

Biological Activity

2,5-Diethoxyterephthalaldehyde (DET) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is characterized by its two ethoxy groups attached to a terephthalaldehyde backbone. Its molecular formula is . The presence of aldehyde and ether functional groups contributes to its reactivity and potential interactions with biological molecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DET. For instance, a covalent organic framework (COF) synthesized using DET demonstrated selective cytotoxicity against various cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | ROS generation |

| HeLa (Cervical) | 10 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

Antibacterial Effects

DET has also been investigated for its antibacterial properties. In vitro studies indicated that DET exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis .

Table 2: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of DET is primarily attributed to its ability to interact with cellular components such as proteins and nucleic acids. The aldehyde group can form covalent bonds with amino acids in proteins, potentially altering their function. Additionally, the compound's ability to generate ROS plays a crucial role in mediating its anticancer effects .

Case Study 1: Photodynamic Therapy

A study investigated the use of DET-based COFs in photodynamic therapy for cancer treatment. The COF was functionalized with a photosensitizer that, upon light activation, produced singlet oxygen species capable of inducing tumor cell death. In vivo experiments showed significant tumor regression in mouse models treated with the DET-COF complex .

Case Study 2: Wound Healing Applications

Another research focused on the incorporation of DET into wound dressings. The study demonstrated that DET-enhanced the healing process by promoting fibroblast proliferation and collagen synthesis in vitro. Animal models showed accelerated wound closure rates when treated with DET-infused dressings compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.